3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1-carboxylic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Amide Bond: The protected amino group is then reacted with methylamine to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA), followed by substitution reactions using various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected, allowing for targeted interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
(1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring and a methyl group.
Uniqueness
The uniqueness of (1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid lies in its specific stereochemistry and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10-7-5-6-9(8-10)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
VSUWQGHUPPGING-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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